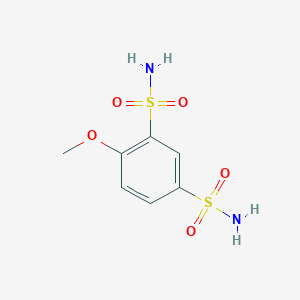![molecular formula C31H31N5 B12007187 1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12007187.png)
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds It features a unique structure that combines a naphthalene moiety, a piperazine ring, and a pyrido[1,2-a]benzimidazole core
准备方法
The synthesis of 1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:
Formation of the Naphthalene Derivative: The synthesis begins with the preparation of the 2-methylnaphthalene derivative. This can be achieved through Friedel-Crafts alkylation of naphthalene with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Piperazine Ring Formation: The next step involves the formation of the piperazine ring. This can be done by reacting the naphthalene derivative with piperazine under reflux conditions.
Pyrido[1,2-a]benzimidazole Core Formation: The final step involves the cyclization of the intermediate product to form the pyrido[1,2-a]benzimidazole core. This can be achieved through a condensation reaction with appropriate reagents and conditions.
Industrial production methods for this compound would likely involve optimization of these steps to improve yield and purity, as well as scaling up the reactions to accommodate larger quantities.
化学反应分析
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide. This reaction can lead to the formation of oxidized derivatives with potential biological activity.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride. These reactions can yield reduced derivatives with different pharmacological properties.
Substitution: The compound can undergo substitution reactions, particularly at the naphthalene and piperazine moieties. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile has several scientific research applications, including:
Medicinal Chemistry: The compound is of interest for its potential as a therapeutic agent. It has been studied for its activity against various diseases, including cancer, infectious diseases, and neurological disorders.
Biological Research: The compound can be used as a tool in biological research to study the mechanisms of action of related compounds and to identify new drug targets.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes, particularly in the pharmaceutical and biotechnology industries.
作用机制
The mechanism of action of 1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
1-{4-[(2-Methylnaphthalen-1-yl)methyl]piperazin-1-yl}-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile can be compared with other similar compounds, such as:
Naphthalene Derivatives: Compounds containing the naphthalene moiety, such as naphthalene-2-carboxylic acid and 2-methylnaphthalene, share some structural similarities but differ in their biological activity and applications.
Piperazine Derivatives: Compounds like 1-(2-methoxyphenyl)piperazine and 1-(4-fluorophenyl)piperazine have similar piperazine rings but differ in their substituents and pharmacological properties.
Benzimidazole Derivatives: Compounds such as benzimidazole and 2-aminobenzimidazole share the benzimidazole core but differ in their additional functional groups and biological effects.
The uniqueness of this compound lies in its combination of these three moieties, which contributes to its distinct chemical and biological properties.
属性
分子式 |
C31H31N5 |
|---|---|
分子量 |
473.6 g/mol |
IUPAC 名称 |
1-[4-[(2-methylnaphthalen-1-yl)methyl]piperazin-1-yl]-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile |
InChI |
InChI=1S/C31H31N5/c1-3-8-24-19-30(36-29-12-7-6-11-28(29)33-31(36)26(24)20-32)35-17-15-34(16-18-35)21-27-22(2)13-14-23-9-4-5-10-25(23)27/h4-7,9-14,19H,3,8,15-18,21H2,1-2H3 |
InChI 键 |
OTJNRSAIAXRNIE-UHFFFAOYSA-N |
规范 SMILES |
CCCC1=C(C2=NC3=CC=CC=C3N2C(=C1)N4CCN(CC4)CC5=C(C=CC6=CC=CC=C65)C)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-{[4-(2,5-dimethylphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B12007113.png)
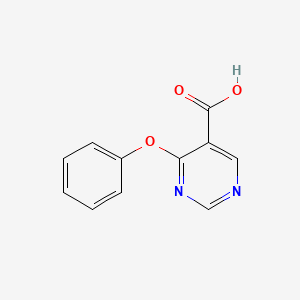
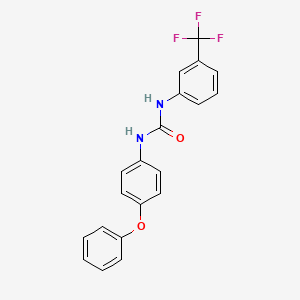
![6,7-Dihydroindolo[1,7-ab][1]benzazepine-1,2-dione](/img/structure/B12007128.png)

![6a-hydroxy-5H-isoindolo[2,1-a][3,1]benzoxazine-5,11(6aH)-dione](/img/structure/B12007150.png)
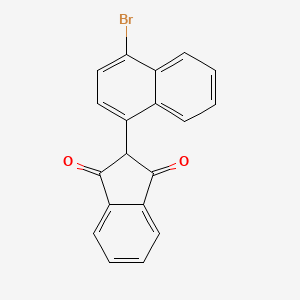
![4-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-3-(2-fluorophenyl)-1H-1,2,4-triazole-5-thione](/img/structure/B12007165.png)
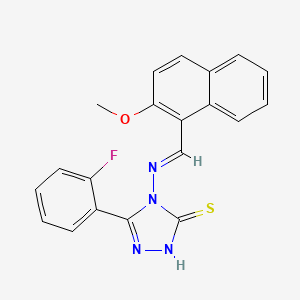
![2-[(3Z)-3-(3-Sec-butyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-YL]-N-(3-chlorophenyl)acetamide](/img/structure/B12007174.png)
![2-(1-naphthyl)-N'-[(E)-1-(3-pyridinyl)ethylidene]acetohydrazide](/img/structure/B12007180.png)
